(R)-N-Methylsalsolinol (R)-N-Methylsalsolinol (R)-N-Methylsalsolinol, also known as salsoline or N-methyl-(R)-salsolinol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives (R)-N-Methylsalsolinol is soluble (in water) and a very weakly acidic compound (based on its pKa) (R)-N-Methylsalsolinol has been primarily detected in cerebrospinal fluid.
(R)-N-Methylsalsolinol is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 53622-84-7
VCID: VC1894038
InChI: InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1
SMILES: CC1C2=CC(=C(C=C2CCN1C)O)O
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(R)-N-Methylsalsolinol

CAS No.: 53622-84-7

Cat. No.: VC1894038

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Methylsalsolinol - 53622-84-7

Specification

CAS No. 53622-84-7
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Standard InChI InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1
Standard InChI Key RKMGOUZXGHZLBJ-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O
SMILES CC1C2=CC(=C(C=C2CCN1C)O)O
Canonical SMILES CC1C2=CC(=C(C=C2CCN1C)O)O

Introduction

Chemical Structure and Properties

(R)-N-Methylsalsolinol (IUPAC name: (1R)-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol) is a chiral molecule with the molecular formula C11H16NO2+ and a molecular weight of 194.25 g/mol . This compound exists as the conjugate acid of (R)-N-methylsalsolinol, formed through protonation of the imino group, and represents the predominant species at physiological pH (7.3) . Its chemical structure features a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline backbone with methyl groups at positions 1 and 2, with the crucial R-configuration at the C1 position distinguishing it from its S-enantiomer .

The compound belongs to the broader family of tetrahydroisoquinolines, which are nitrogen-containing heterocyclic structures with significant biological activity. Various identifiers have been assigned to this molecule, including:

  • InChI: InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/p+1/t7-/m1/s1

  • InChIKey: RKMGOUZXGHZLBJ-SSDOTTSWSA-O

  • SMILES: C[C@@H]1C2=CC(=C(C=C2CC[NH+]1C)O)O

Biosynthesis and Metabolism

The formation of (R)-N-Methylsalsolinol occurs through the N-methylation of salsolinol, a process catalyzed by N-methyltransferases. These enzymatic reactions have been demonstrated in both human brain homogenates in vitro and in rat brain in vivo . Interestingly, multiple N-methyltransferases with different pH optima (pH 7.0 and 8.4) have been identified in human brain tissue, suggesting complex regulation of this biosynthetic pathway .

Once formed, (R)-N-Methylsalsolinol can undergo further transformation through oxidation processes. This oxidation can proceed via two pathways:

  • Non-enzymatic autoxidation

  • Enzymatic oxidation mediated by oxidases sensitive to semicarbazide

Both pathways lead to the formation of 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions (DMDHIQ+) . This metabolic sequence bears striking similarity to the conversion pathway of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to MPP+, a well-established neurotoxin that causes parkinsonian symptoms .

Neurotoxic Mechanisms

(R)-N-Methylsalsolinol demonstrates significant neurotoxicity, particularly toward dopaminergic neurons, through several mechanisms:

Oxidative Stress Induction

The compound has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage of cellular components . This effect has been demonstrated in multiple neuronal cell types, including SH-SY5Y human neuroblastoma cells, where exposure to salsolinol derivatives significantly reduced intracellular glutathione levels—a key cellular antioxidant—exacerbating oxidative damage .

Mitochondrial Dysfunction

(R)-N-Methylsalsolinol can initiate mitochondrial permeability transition, leading to disruption of mitochondrial function . This dysfunction results in decreased ATP production, compromising cellular energy metabolism and contributing to neuronal death . The mitochondrial effects closely resemble those observed with MPP+, the active metabolite of MPTP .

Experimental Studies on Cellular Systems

Numerous in vitro studies have investigated the effects of salsolinol and its derivatives, including (R)-N-Methylsalsolinol, on various cell types. Table 1 summarizes key findings from these investigations, demonstrating the concentration-dependent effects and cellular responses across different experimental models.

Table 1: Effects of Salsolinol in Various In Vitro Experimental Systems

ConcentrationCell TypeKey FindingsReference
0.01 μM – 1 mMRecombinant CHO-K1 cells expressing μ-opioid receptorActivated μ-opioid receptor via G protein-adenylate cyclase pathway (EC50: 2 × 10^-5 M); purified (R)-SAL and (S)-SAL showed EC50 values of 6 × 10^-4 M and 9 × 10^-6 M, respectivelyBerríos-Cárcamo et al. (2017)
0–1000 μMHuman neuroblastoma (SH-SY5Y), glioblastoma (U87), monocytic (THP-1) cellsDose-dependent toxicity: 47.50% SH-SY5Y cell death at 500 μM; 13.50% U87 and 50.50% THP-1 cell death at 500 μMWang et al. (2015)
275–2200 μMHuman neuroblastoma (SH-SY5Y) cellsLethal dose (LD50) = 1500 μMArshad et al. (2014)
1–100 μMNeural stem cells (NSCs)Induced apoptosis via reduced pAkt level and its downstream effectors; PI3K inhibitor (LY294002) abolished protectionShukla et al. (2013)
0–500 μMHuman neuroblastoma (SH-SY5Y) cellsNeurotoxicity potentiated with glutathione levels below 250 μM; glutathione above 250 μM provided protection against cell deathWszelaki and Melzig (2012)
10–500 μMHuman neuroblastoma (SH-SY5Y, SK-NSH) cells500 μM caused 49.08% and 22.5% cell death in undifferentiated and differentiated SH-SY5Y cells, respectivelyWszelaki and Melzig (2011)
250 μMHuman neuroblastoma (SH-SY5Y) cellsN-methyl-D-aspartate (NMDA) showed anti-apoptotic action against salsolinol-induced cell death without influencing caspase-3 activityJantas and Lason (2009)
0.001–10 μMBovine anterior pituitary cellsSignificantly stimulated prolactin release at doses of 1–10 μM compared to control cellsHashizume et al. (2008)
0–500 μMHuman neuroblastoma (SH-SY5Y) cellsUp-regulated c-Jun and phosphorylated c-Jun; enhanced NF-κB binding to DNA; decreased anti-apoptotic Bcl-2 and increased pro-apoptotic BaxWanpen et al. (2007)
0–500 μMHuman neuroblastoma (SH-SY5Y) and mice fetal mesencephalic cellsIncreased reactive oxygen species; decreased glutathione and ATP levels; induced nuclear condensation; N-acetylcysteine completely prevented viability depletionWanpen et al. (2004)
100 μMHuman neuroblastoma (SH-SY5Y) cellsExogenous IGF-1 and IGF-1 gene transfer significantly prevented salsolinol-induced cell death and increased cell viabilityShavali et al. (2003)

These experimental findings collectively demonstrate that (R)-N-Methylsalsolinol and related compounds exert concentration-dependent neurotoxic effects through multiple mechanisms, with particular sensitivity observed in dopaminergic neuronal models. The data also reveal potential protective strategies, including antioxidant supplementation and growth factor therapy.

Implications in Parkinson's Disease

The potential role of (R)-N-Methylsalsolinol in the pathogenesis of Parkinson's disease has been extensively investigated. Several lines of evidence support its involvement:

Elevated Levels in Parkinson's Disease Patients

Studies have demonstrated significantly increased levels of (R)-N-Methylsalsolinol in the cerebrospinal fluid of newly diagnosed, untreated patients with Parkinson's disease compared to control subjects and patients with multiple system atrophy . This finding suggests a potential association between the compound and the disease process.

Structural and Mechanistic Parallels with Known Neurotoxins

(R)-N-Methylsalsolinol bears structural similarity to MPTP, a compound known to cause parkinsonian symptoms in humans and experimental animals . The metabolic pathway and mechanism of neurotoxicity also parallel those of MPTP/MPP+, involving selective dopaminergic neurotoxicity, oxidative stress, and mitochondrial dysfunction .

Selective Vulnerability of Dopaminergic Neurons

The compound demonstrates particular toxicity toward dopaminergic neurons, which are the primary neurons affected in Parkinson's disease. This selective vulnerability might contribute to the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark pathological feature of Parkinson's disease .

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